molecular formula C16H15ClF3N3O2S B2692133 (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate CAS No. 321553-21-3

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate

Cat. No. B2692133
CAS RN: 321553-21-3
M. Wt: 405.82
InChI Key: GQXUUOIYRWIRGC-ODCIPOBUSA-N
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Description

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate is a useful research compound. Its molecular formula is C16H15ClF3N3O2S and its molecular weight is 405.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Several studies have explored the synthesis of compounds with structures related to "(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate," showcasing their potential in pharmaceutical applications:

  • Anticancer and Antimicrobial Agents : A study focused on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating anticancer and antimicrobial activities. These compounds, incorporating biologically active oxazole, pyrazoline, and pyridine moieties, were evaluated for their effectiveness against various cancer cell lines and pathogenic strains, showing promising results in overcoming microbial resistance to drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

  • Recyclable Catalyst for Synthesis : Another study utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This process highlights a green chemistry approach, offering a sustainable method for producing compounds with potential biological activities (S. Tayebi, Mojtaba Baghernejad, D. Saberi, & K. Niknam, 2011).

Molecular Docking and Evaluation

Research has also extended into molecular docking and evaluation of synthesized compounds for their potential as drug candidates:

  • Antimicrobial Evaluation : A comprehensive synthesis and antimicrobial evaluation were conducted on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

  • Cytotoxicity Studies : The synthesis, pharmacological evaluation, molecular docking, and cytotoxicity studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides explored their antibacterial potential and moderate anti-enzymatic properties. Some derivatives exhibited remarkable activity against specific bacterial strains, underscoring the importance of structural modifications in enhancing biological activity (S. Z. Siddiqui et al., 2014).

properties

IUPAC Name

[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2S/c1-9(2)15(24)25-21-8-12-13(16(18,19)20)22-23(3)14(12)26-11-6-4-10(17)5-7-11/h4-9H,1-3H3/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXUUOIYRWIRGC-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)ON=CC1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O/N=C/C1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate

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